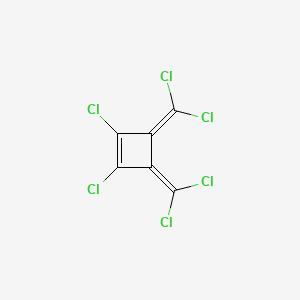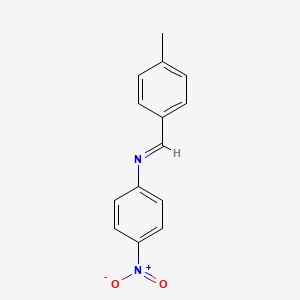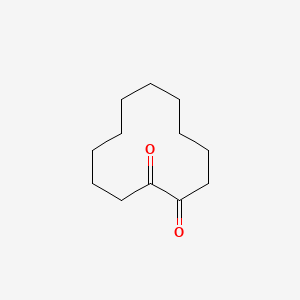
1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutene is a chemical compound with the molecular formula C6Cl6. It is known for its unique structure, which includes two dichloromethylene groups attached to a cyclobutene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutene typically involves the chlorination of cyclobutene derivatives. One common method includes the reaction of cyclobutene with chlorine gas under controlled conditions to introduce the dichloromethylene groups. The reaction is usually carried out in the presence of a catalyst to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where cyclobutene is reacted with chlorine in a continuous flow reactor. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated cyclobutene derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions
Major Products
The major products formed from these reactions include various chlorinated and dechlorinated cyclobutene derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce dichloromethylene groups into other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutene involves its interaction with various molecular targets. The dichloromethylene groups can participate in electrophilic and nucleophilic reactions, allowing the compound to modify other molecules. These interactions can affect molecular pathways, including enzyme activity and protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dichloro-3,4-dimethylene-cyclobutene
- 1,2-Dichloro-3,4-dichlorocyclobutene
- 1,2,3,4-Tetrachlorocyclobutene
Uniqueness
1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutene is unique due to its specific arrangement of dichloromethylene groups on the cyclobutene ring. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
1128-20-7 |
|---|---|
Molekularformel |
C6Cl6 |
Molekulargewicht |
284.8 g/mol |
IUPAC-Name |
1,2-dichloro-3,4-bis(dichloromethylidene)cyclobutene |
InChI |
InChI=1S/C6Cl6/c7-3-1(5(9)10)2(4(3)8)6(11)12 |
InChI-Schlüssel |
CRBWLZHAYSNDPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(Cl)Cl)C1=C(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11951718.png)
![2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate](/img/structure/B11951719.png)

![1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B11951728.png)


![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate](/img/structure/B11951742.png)





